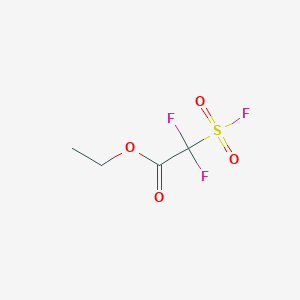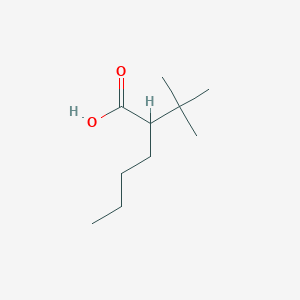
4-(Difluoromethylthio)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethylthio)toluene, commonly referred to as 4-DFMT, is an organosulfur compound widely used in scientific research and lab experiments. It has been found to have a variety of biochemical and physiological effects, as well as a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-DFMT has been found to have a variety of applications in scientific research. For example, it has been used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Additionally, it has been used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs.
Wirkmechanismus
4-DFMT is believed to act as an electron acceptor, which means that it can accept electrons from other molecules. This ability makes it useful for studying the effects of electron transfer in proteins, as well as for studying the mechanism of action of certain enzymes and drugs.
Biochemical and Physiological Effects
4-DFMT has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of certain hormones, such as cortisol. Finally, it has been found to have a variety of anti-inflammatory effects, as well as to reduce the levels of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-DFMT is that it is relatively easy to synthesize, which makes it a useful tool for lab experiments. Additionally, it is relatively stable, which makes it useful for long-term experiments. However, there are some limitations to using 4-DFMT in lab experiments. For example, it can be toxic in high concentrations, and it can interfere with certain biochemical pathways.
Zukünftige Richtungen
There are a number of potential future directions for 4-DFMT. For example, it could be used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs. Additionally, it could be used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Finally, it could be used to study the effects of certain hormones, such as cortisol, as well as to study the effects of certain pro-inflammatory cytokines.
Synthesemethoden
4-DFMT is typically synthesized from toluene, which is reacted with sulfur dioxide and hydrofluoric acid. The reaction is then catalyzed by a strong acid, such as sulfuric acid, and the resulting product is 4-DFMT.
Eigenschaften
IUPAC Name |
1-(difluoromethylsulfanyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOWVOYXPNBQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)

![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)






![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)